molecular formula C22H25N3O4 B11374390 N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide

Cat. No.: B11374390
M. Wt: 395.5 g/mol
InChI Key: GBRZHDDMTPUAAR-UHFFFAOYSA-N
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Description

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an oxadiazole ring, an ethoxyphenyl group, and a phenoxyacetamide moiety, making it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The ethoxyphenyl group is introduced via electrophilic aromatic substitution reactions, while the phenoxyacetamide moiety is formed through nucleophilic substitution reactions involving phenols and acyl chlorides.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are also selected to enhance the efficiency of the reactions. The final product is typically purified using techniques such as recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenated reagents, strong acids or bases, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring and phenoxyacetamide moiety are known to interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler compound with a similar ester functional group.

    Acetylacetone: Contains a diketone structure, similar in reactivity to the oxadiazole ring.

    Diketene: Used in the synthesis of various acetoacetate derivatives.

Uniqueness

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H25N3O4

Molecular Weight

395.5 g/mol

IUPAC Name

N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C22H25N3O4/c1-5-27-17-9-7-16(8-10-17)21-22(25-29-24-21)23-20(26)13-28-19-12-15(4)6-11-18(19)14(2)3/h6-12,14H,5,13H2,1-4H3,(H,23,25,26)

InChI Key

GBRZHDDMTPUAAR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NON=C2NC(=O)COC3=C(C=CC(=C3)C)C(C)C

Origin of Product

United States

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